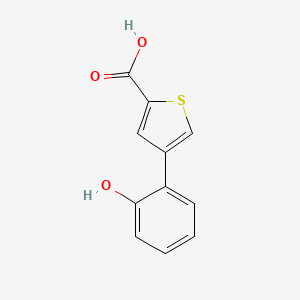

![molecular formula C6H3BrN2S B582473 2-Bromothiazolo[5,4-c]pyridine CAS No. 1206250-69-2](/img/structure/B582473.png)

2-Bromothiazolo[5,4-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromothiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of 2-Bromothiazolo[5,4-c]pyridine and its derivatives involves several steps. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps from commercially available substances in moderate to good yields . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Physical And Chemical Properties Analysis

2-Bromothiazolo[5,4-c]pyridine is a solid substance under normal conditions . It has a molecular weight of 215.07 .Scientific Research Applications

Comprehensive Analysis of 2-Bromothiazolo[5,4-c]pyridine Applications

c-KIT Inhibition for Cancer Therapy: Thiazolo[5,4-b]pyridine derivatives have been studied as c-KIT inhibitors, which are relevant in cancer therapy, particularly for overcoming imatinib resistance .

Antioxidant Properties: These compounds exhibit significant antioxidant activities, which are beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity: Thiazolo[5,4-b]pyridines have been developed to combat various microbial infections due to their antimicrobial properties .

Herbicidal Use: Their herbicidal activity makes them potential candidates for use in agriculture to control unwanted plant growth .

Anti-inflammatory Effects: These derivatives show promise in treating inflammation-related conditions due to their anti-inflammatory properties .

Antifungal Applications: The antifungal activity of thiazolo[5,4-b]pyridines can be harnessed in treating fungal infections .

Antitumor Activity: They have been identified for their potential in antitumor treatments, contributing to cancer research and therapy .

Synthesis of Novel Compounds: The structural modification of thiazolo[5,4-b]pyridines, including bromination, allows for the synthesis of novel compounds with potential therapeutic applications .

Safety and Hazards

properties

IUPAC Name |

2-bromo-[1,3]thiazolo[5,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWXPIQOBBIVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothiazolo[5,4-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)

![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)